4-(Dibenzofuran-2-yloxy)-1-nitrobenzene
Description
4-(Dibenzofuran-2-yloxy)-1-nitrobenzene is a nitroaromatic compound featuring a nitro group (-NO₂) at the 1-position of the benzene ring and a dibenzofuran-2-yloxy substituent at the 4-position. The dibenzofuran moiety, a fused bicyclic aromatic ether, imparts significant steric bulk and electron-withdrawing character due to its oxygen atom and extended π-conjugation. This structural combination likely influences the compound’s crystallinity, stability, and reactivity.
Properties
Molecular Formula |
C18H11NO4 |
|---|---|
Molecular Weight |
305.3 g/mol |
IUPAC Name |
2-(4-nitrophenoxy)dibenzofuran |
InChI |
InChI=1S/C18H11NO4/c20-19(21)12-5-7-13(8-6-12)22-14-9-10-18-16(11-14)15-3-1-2-4-17(15)23-18/h1-11H |
InChI Key |
IZCCBYTVYUGIJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Crystallographic Properties
Nitrobenzene derivatives exhibit diverse crystallographic behaviors depending on substituent size, symmetry, and intermolecular interactions. For instance:
- 1-Nitrobenzene (studied in crystalline sponge frameworks) crystallizes in the triclinic space group P1 with unit cell parameters a = 13.810 Å, b = 16.550 Å, c = 26.130 Å, and angles α = 89.87°, β = 76.74°, γ = 74.35°. Its framework exhibits π–π stacking (centroid distance: 3.663 Å) and accommodates guest molecules with 81% occupancy .
- 4-Nitro-4'-hydroxy-azobenzene (an azo derivative) adopts a planar structure due to conjugation between the nitro and azo groups, enhancing crystallinity and thermal stability .
In contrast, 4-(Dibenzofuran-2-yloxy)-1-nitrobenzene is expected to form less symmetric crystals (e.g., monoclinic or orthorhombic systems) due to the bulky dibenzofuran substituent. The rigid aromatic system may promote stronger π-stacking or van der Waals interactions compared to smaller substituents like allyloxy or chloro groups .
Electronic and Reactivity Profiles
The nitro group is a strong electron-withdrawing substituent, directing electrophilic substitution reactions to meta positions. However, the dibenzofuran-2-yloxy group introduces mixed electronic effects:
- Electron-withdrawing : The oxygen atom in dibenzofuran enhances the nitro group’s electron deficiency.
- Steric hindrance : The bulky substituent may slow reaction kinetics compared to derivatives with smaller groups (e.g., 1-(allyloxy)-4-chloro-2-nitrobenzene ), which exhibit high synthetic yields (95–97%) under mild conditions .
Comparatively, 3,5-dimethyl-4-(4'-nitrophenylazo)-phenol () demonstrates how electron-donating methyl and hydroxy groups balance nitro-directed reactivity, enabling applications in dyes or sensors .
Data Tables
Table 1: Crystallographic Comparison of Nitrobenzene Derivatives
| Compound | Space Group | Unit Cell Parameters (Å, °) | R1 Value | Guest Occupancy |
|---|---|---|---|---|
| 1-Nitrobenzene (crystalline host) | P1 | a=13.810, b=16.550, c=26.130 | 0.2265 | 0.81(3) |
| 1-Guaiazulene (crystalline host) | C2/c | a=33.490, b=14.180, c=29.740 | 0.2276 | 0.465(15) |
| 4-Nitro-4'-hydroxy-azobenzene | Not reported | Planar azo-nitrophenyl structure | – | – |
Table 2: Substituent Effects on Reactivity and Yield
| Compound | Substituent | Synthetic Yield | Key Reactivity Feature |
|---|---|---|---|
| 1-(Allyloxy)-4-chloro-2-nitrobenzene | Allyloxy, chloro | 95–97% | High yield via SNAr |
| 3,5-Dimethyl-4-(4'-nitrophenylazo)-phenol | Methyl, hydroxy, azo | 70–85% | Azo coupling, pH-sensitive |
| 4-(Dibenzofuran-2-yloxy)-1-nitrobenzene (hypothetical) | Dibenzofuran-2-yloxy | – | Expected lower yield due to bulk |
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